molecular formula C16H8Cl2 B1218827 1,3-Dichloropyrene CAS No. 89315-20-8

1,3-Dichloropyrene

Cat. No. B1218827
CAS RN: 89315-20-8
M. Wt: 271.1 g/mol
InChI Key: XYLXEWWJLMKRCG-UHFFFAOYSA-N
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Description

1,3-Dichloropyrene is an organochlorine compound with the molecular formula C16H8Cl2 . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .


Molecular Structure Analysis

The molecular structure of 1,3-Dichloropyrene consists of a pyrene core with two chlorine atoms attached at the 1 and 3 positions . The molecular weight of 1,3-Dichloropyrene is 271.141 .


Physical And Chemical Properties Analysis

1,3-Dichloropyrene is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily .

Scientific Research Applications

Chiroptical Properties and Photoexcited State Studies

1,3-Dichloropyrene, when connected to two pyrene moieties, exhibits cryptochirality in the ground state and can be deciphered in the photoexcited state through circularly polarized luminescence signals. This has implications for understanding chiroptical properties in chemical compounds (Amako et al., 2015).

Polymerization Catalysts

1,3-Dichlorotetra-n-butyl-distannoxane, containing SnCl bonds, is a novel initiator for atom transfer radical polymerization of styrene, highlighting its role in advanced polymer chemistry and material science (Xu et al., 2007).

Environmental Studies in Soil

1,3-Dichloropropene, a related compound, has been studied for its emission and concentration distribution in soil when applied with subsurface drip irrigation. This research aids in understanding its environmental fate and transport mechanisms (Wang et al., 2000).

Syndiotactic Polystyrene Production

The production of high syndiotacticity polystyrene using dichlorobis(substituted-1,3-diketonato)titanium complexes reveals the application of 1,3-dichloropyrene derivatives in creating advanced polymer materials (Wang et al., 2000).

Groundwater Monitoring and Environmental Safety

Studies on 1,3-dichloropropene in groundwater, in the context of soil fumigants, provide insights into its environmental safety and potential impact on water resources (Terry et al., 2008).

Soil and Environmental Chemistry

Research on the chlorination of pyrene, a compound related to dichloropyrene, in soil components, informs our understanding of environmental chemistry and the behavior of such compounds in natural settings (Sugiyama et al., 1999).

Safety and Hazards

1,3-Dichloropyrene is potentially hazardous. Acute inhalation exposure can cause mucous membrane irritation, chest pain, and breathing difficulties . Chronic exposure may result in skin sensitization and damage to the nasal mucosa and urinary bladder . It is also classified as a probable human carcinogen .

Future Directions

Regulations have been put in place to mitigate the potential acute risk and lifetime cancer risk from 1,3-Dichloropyrene to non-occupational bystanders . These regulations, which went into effect on January 1, 2024, also aim to reduce the emissions of 1,3-Dichloropyrene as a volatile organic compound .

properties

IUPAC Name

1,3-dichloropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLXEWWJLMKRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00237612
Record name 1,3-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89315-20-8
Record name 1,3-Dichloropyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089315208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloropyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00237612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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